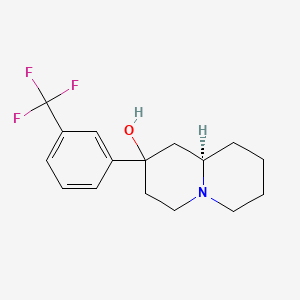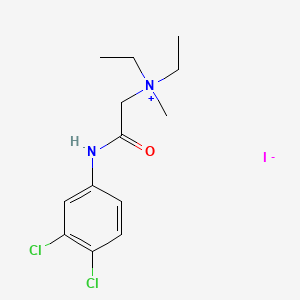
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of a positively charged nitrogen atom bonded to a (3,4-dichlorophenylcarbamoylmethyl) group, two ethyl groups, and a methyl group, with iodide as the counterion. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide typically involves the reaction of (3,4-dichlorophenylcarbamoylmethyl) chloride with diethylmethylamine in the presence of a suitable solvent, followed by the addition of iodide to form the final product. The reaction conditions often include:
Solvent: Common solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.
科学研究应用
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of antimicrobial activity and mechanisms of action.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surface disinfectants.
作用机制
The mechanism of action of (3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide involves its interaction with microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This results in the antimicrobial activity of the compound.
相似化合物的比较
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide is unique due to its specific chemical structure, which imparts distinct antimicrobial properties and makes it suitable for various applications. Its combination of a (3,4-dichlorophenylcarbamoylmethyl) group with diethylmethylammonium and iodide sets it apart from other quaternary ammonium compounds.
属性
CAS 编号 |
73664-03-6 |
|---|---|
分子式 |
C13H19Cl2IN2O |
分子量 |
417.11 g/mol |
IUPAC 名称 |
[2-(3,4-dichloroanilino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C13H18Cl2N2O.HI/c1-4-17(3,5-2)9-13(18)16-10-6-7-11(14)12(15)8-10;/h6-8H,4-5,9H2,1-3H3;1H |
InChI 键 |
PMWGPTJXBOSKQA-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)Cl)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



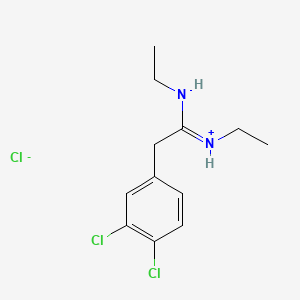
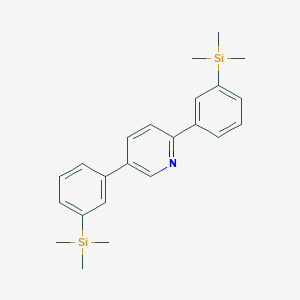
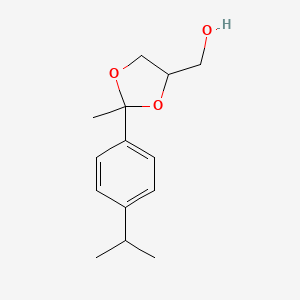
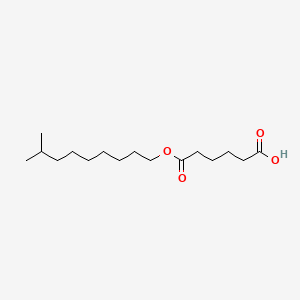
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
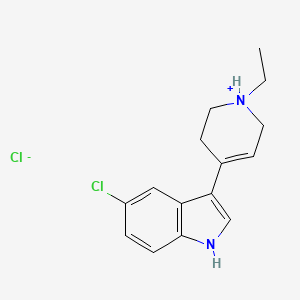



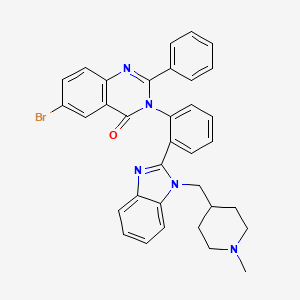
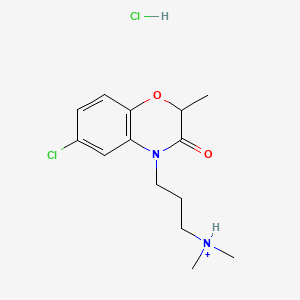
![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)
